molecular formula C9H8N2O2 B1503363 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid CAS No. 1190312-60-7

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Cat. No.: B1503363
CAS No.: 1190312-60-7
M. Wt: 176.17 g/mol
InChI Key: XAIZTQWBIGLYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190312-60-7) is a high-purity heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound belongs to the pyrrolopyridine family, a class of structures known as "azaindoles" that are privileged scaffolds in pharmaceutical development due to their diverse biological activities . The molecular formula is C9H8N2O2, and it has a molecular weight of 176.17 g/mol . Compounds featuring the pyrrolo[3,2-b]pyridine core have been investigated as potent inhibitors of key kinase targets, including mTOR and PI3 kinase, which are critical pathways in oncology research . The specific substitution pattern of a methyl group at the 7-position and a carboxylic acid at the 3-position makes this molecule a versatile synthetic intermediate. Researchers can utilize the carboxylic acid functional group for diverse derivatization, such as forming amide linkages or synthesizing ester precursors, to create targeted compound libraries for biological screening . This product is intended for research purposes as a chemical building block. It is strictly for laboratory use and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. This compound has hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(9(12)13)4-11-7(5)8/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIZTQWBIGLYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696680
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-60-7
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Core Formation

A common starting material is a substituted pyridine or pyrrole derivative, which undergoes ring closure to form the fused bicyclic system. For example, a 2-aminopyridine derivative can be cyclized with appropriate reagents to form the pyrrolo[3,2-B]pyridine scaffold.

Methylation at the 7-Position

The methyl group at the 7-position is introduced either by:

  • Direct electrophilic methylation using methyl iodide or methyl sulfate under basic conditions.
  • Using a methyl-substituted starting pyridine ring before cyclization.

Installation of the Carboxylic Acid at the 3-Position

The carboxylic acid group is typically introduced via:

  • Lithiation at the 3-position followed by carbonation with carbon dioxide (CO₂) gas.
  • Esterification followed by hydrolysis to yield the carboxylic acid.

Representative Synthesis Example

A representative synthetic route adapted from analogous pyrrolopyridine derivatives is as follows:

Step Reagents and Conditions Description
1 Starting pyridine derivative, base (e.g., sodium hydride), DMF, 0°C Deprotonation and lithiation at the 3-position
2 CO₂ gas bubbling at low temperature Carboxylation of the lithio intermediate
3 Acidic workup (e.g., HCl aqueous) Hydrolysis to carboxylic acid
4 Methylation using methyl iodide and base Introduction of methyl group at 7-position
5 Purification by recrystallization or chromatography Isolation of pure this compound

Research Findings and Optimization

  • Lithiation and Carboxylation: The regioselective lithiation at the 3-position is critical. Using strong bases such as sec-butyllithium at low temperatures (-78°C) ensures selective lithiation without side reactions. Subsequent carbonation with dry ice (solid CO₂) yields the carboxylate intermediate efficiently.

  • Methylation: Methylation at the 7-position is optimized by controlling the stoichiometry of methylating agent and reaction time to avoid over-alkylation or side reactions.

  • Purification: The final product is typically purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by preparative chromatography to achieve high purity for further applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Lithiation base sec-Butyllithium or n-Butyllithium Low temperature (-78°C) for regioselectivity
Carboxylation CO₂ gas (dry ice) Efficient incorporation of carboxyl group
Methylation reagent Methyl iodide or methyl sulfate Requires base (e.g., K₂CO₃)
Solvents DMF, THF, or DMSO Polar aprotic solvents preferred
Temperature 0°C to -78°C for lithiation; room temperature for methylation Temperature control critical for selectivity
Purification Recrystallization, chromatography Ensures high purity

Notes on Related Pyrrolopyridine Derivatives

While direct literature on this compound preparation is limited, synthesis methods for closely related pyrrolopyridine derivatives provide valuable insights. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with carboxamide or carboxylic acid groups involves:

  • Protection and deprotection steps (e.g., triisopropylsilyl protection).
  • Ortho-lithiation followed by electrophilic substitution.
  • Microwave-assisted nucleophilic substitution for functional group diversification.

These methods underscore the importance of selective lithiation and functional group transformations in preparing substituted pyrrolopyridines with biological relevance.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the importance of 7-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • FGFR Inhibition : A series of derivatives were evaluated for their ability to inhibit FGFR1, FGFR2, and FGFR3. Among these, one compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity. This compound also demonstrated efficacy in inhibiting the proliferation and inducing apoptosis in breast cancer cell lines (4T1) .

Antidiabetic Activity

Research into pyrrolo[3,4-c]pyridine derivatives suggests that compounds related to 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid may also possess antidiabetic properties. These compounds have shown potential in enhancing insulin sensitivity and reducing blood glucose levels without affecting circulating insulin concentrations. This makes them candidates for the treatment of diabetes and related metabolic disorders .

Antiviral and Antimicrobial Properties

The biological evaluation of related pyrrolo derivatives indicates potential antiviral activity. Some compounds have been shown to inhibit viral replication with low micromolar potency while maintaining selectivity and reduced cytotoxicity . This suggests that derivatives of this compound could be explored further for antiviral applications.

Case Study 1: FGFR Inhibitors

In a study published by the Royal Society of Chemistry, a novel series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activities. The lead compound demonstrated significant inhibition of cancer cell migration and invasion, which are critical factors in cancer metastasis .

Case Study 2: Antidiabetic Effects

A separate investigation into the antidiabetic effects of pyrrolo derivatives revealed that specific structural modifications could enhance glucose uptake in muscle cells. Compounds with a carboxylic group positioned appropriately from the pyrrolopyridine scaffold showed improved efficacy in stimulating glucose incorporation into lipids .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyFGFR inhibitors targeting various cancersPotent inhibition of FGFRs; effective against breast cancer cell lines .
Antidiabetic ActivityEnhances insulin sensitivity and reduces blood glucose levelsPotential candidates for diabetes treatment; effective in glucose uptake .
Antiviral PropertiesInhibits viral replication with low cytotoxicityPromising for antiviral drug development .

Mechanism of Action

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. These compounds share the fused pyrrole and pyridine ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

7-Methyl vs. 5-Substituted Pyrrolopyridines
  • Synthesized in 71% yield using methods analogous to literature procedures .
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Methoxy groups improve solubility in polar solvents due to electron-donating effects. Higher yield (80%) compared to chloro derivatives, likely due to reduced steric hindrance .
  • Key Difference : The 7-methyl substituent in the target compound may confer greater steric shielding at position 7, altering binding affinity in biological systems compared to 5-substituted analogs.
7-Methyl vs. 6-Cyano Derivatives
  • Synthesized via HATU/DIPEA-mediated coupling, a method applicable to the target compound .

Core Ring Modifications

Pyrrolopyridine vs. Thienopyridine
  • 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (CAS 1356016-34-6): Replacing pyrrole with thiophene (sulfur atom) increases aromaticity and alters electronic properties. The chlorine at position 5 enhances reactivity, while the carboxylic acid at position 3 mirrors the target compound’s functionalization .
Pyrrolopyridine vs. Pyrazolopyridine
  • This compound was synthesized via hydrolysis of ester intermediates under basic conditions, a strategy applicable to carboxylic acid derivatives .

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (CAS 1419101-46-4) : The ethyl ester protects the carboxylic acid, improving lipophilicity and membrane permeability. Hydrolysis to the free acid (as in the target compound) would restore polarity and ionic interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Yield/Notes
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1190312-60-7) Pyrrolo[3,2-b]pyridine 7-CH₃, 3-COOH C₉H₈N₂O₂ 192.17 Used in protein degrader design
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOH C₇H₅ClN₂O₂ 196.58 71% yield
6-Cyano-1-methyl-pyrrolo[3,2-b]pyridine-3-carboxylic acid Pyrrolo[3,2-b]pyridine 6-CN, 1-CH₃, 3-COOH C₁₀H₇N₃O₂ 213.18 Synthesized via HATU/DIPEA
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (1356016-34-6) Thieno[3,2-b]pyridine 5-Cl, 3-COOH C₈H₄ClNO₂S 225.64 High reactivity due to Cl
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (1419101-46-4) Pyrrolo[3,2-b]pyridine 7-Cl, 3-COOEt C₁₀H₉ClN₂O₂ 224.64 97% purity, ethyl ester form

Key Research Findings

  • Synthetic Yields : Substituent position significantly impacts yields. For example, 5-methoxy derivatives achieve higher yields (80%) than 5-chloro analogs (71%) due to reduced steric and electronic challenges .
  • Biological Relevance : The 7-methyl group in the target compound may reduce metabolic degradation compared to halogenated analogs, enhancing pharmacokinetic profiles .
  • Electronic Effects: Cyano and chloro substituents increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .

Biological Activity

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS Number: 1190312-60-7) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of 176.17 g/mol. The structure features a pyrrole ring fused with a pyridine ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Notably, one derivative exhibited IC50 values for FGFR1–4 ranging from 7 to 712 nM, demonstrating significant potency against breast cancer cell lines (4T1) by inhibiting proliferation and inducing apoptosis .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to act as an inhibitor of SGK-1 kinase, which plays a role in cell survival and proliferation . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Case Studies

  • In Vitro Evaluation : In a study evaluating various derivatives, one compound demonstrated a dose-dependent inhibitory effect on the COX2 gene and inflammatory markers such as iNOS and IL-1β, suggesting anti-inflammatory properties alongside anticancer activity .
  • Toxicity Assessment : Toxicity predictions using QSAR models indicated that the compound is classified as non-toxic or slightly toxic (class 4 or 5), making it a safer candidate for further development .

Data Tables

Biological Activity IC50 Values (nM) Cell Line Effect
FGFR174T1 (breast cancer)Inhibition of proliferation
FGFR294T1Induction of apoptosis
FGFR3254T1Inhibition of migration
FGFR47124T1Inhibition of invasion

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?

  • Answer : A common approach involves ring-contraction reactions of diazotized naphthyridine derivatives. For example, diazotization of 3-amino-1,5-naphthyridin-4(1H)-one followed by irradiation in acidic conditions yields pyrrolo[3,2-b]pyridine scaffolds. Methylation at the 7-position can be achieved via alkylation or cross-coupling reactions, though regioselectivity must be carefully controlled . Alternative routes may adapt protocols for analogous compounds, such as Suzuki-Miyaura couplings for aryl substitutions .

Q. How can the purity and structure of this compound be validated experimentally?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) are critical. For example, ¹H NMR of structurally similar pyrrolo-pyridine derivatives shows characteristic aromatic proton signals at δ 7.14–8.69 ppm and methyl groups at δ 2.33–2.56 ppm . High-performance liquid chromatography (HPLC) with UV detection (e.g., 94–97% purity) ensures purity .

Q. What are the key solubility and stability considerations for this compound?

  • Answer : Carboxylic acid derivatives of pyrrolo-pyridines typically exhibit poor solubility in non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for stock solutions. Stability studies under varying pH (e.g., 1–13) and temperatures (4–25°C) should be conducted, as decarboxylation or ring-opening may occur in acidic/basic conditions .

Advanced Research Questions

Q. How does the 7-methyl group influence electronic properties and ligand-binding capabilities?

  • Answer : The electron-donating methyl group at the 7-position increases electron density on the pyrrolo-pyridine ring, potentially enhancing π-π stacking interactions in coordination complexes. Comparative cyclic voltammetry (CV) studies with non-methylated analogs (e.g., 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) reveal shifts in oxidation potentials, suggesting altered redox behavior . Density functional theory (DFT) calculations can model frontier molecular orbitals to quantify electronic effects .

Q. What strategies resolve contradictions in reported spectral data for pyrrolo-pyridine derivatives?

  • Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent-dependent conformational changes. For example, the keto-enol tautomerism of the carboxylic acid group can lead to variable ¹H NMR signals. Standardizing solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature controls during analysis mitigates such issues . Cross-validation with X-ray crystallography (where feasible) provides definitive structural confirmation .

Q. Can this compound act as a ligand for metal coordination complexes, and what applications exist?

  • Answer : The carboxylate and pyridine nitrogen atoms enable chelation with transition metals (e.g., uranium(IV), copper(II)). Spectrophotometric titrations (UV-Vis) and magnetic susceptibility measurements (e.g., μeff ~1.73 BM for mononuclear complexes) characterize binding stoichiometry and geometry. Potential applications include catalysis (e.g., oxidation reactions) or radiopharmaceuticals for uranium sequestration .

Q. What are the challenges in optimizing bioactivity while minimizing toxicity?

  • Answer : Structure-activity relationship (SAR) studies focus on modifying the methyl group and carboxylic acid moiety. For instance, esterification (e.g., methyl ester prodrugs) improves cell permeability but requires hydrolysis for activation. Toxicity screening (e.g., mitochondrial toxicity assays) and metabolic stability tests in liver microsomes are critical. Analogous compounds (e.g., 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid) show that halogen substitution enhances target affinity but may increase off-target effects .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for ring-closure steps .
  • Analytical Workflows : Pair HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
  • Data Reproducibility : Adopt Open Science practices by depositing spectral data in public repositories (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 2
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.